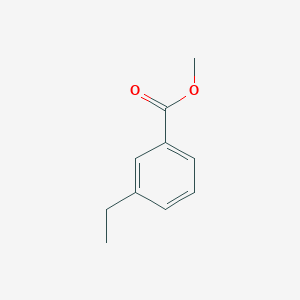

Methyl 3-ethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVGYYSDIIIVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-ethylbenzoate CAS number

An In-depth Technical Guide to Methyl 3-ethylbenzoate (CAS: 50604-00-7)

Introduction

This compound, identified by the CAS number 50604-00-7, is an aromatic ester that serves as a crucial intermediate in advanced organic synthesis.[1] While structurally unassuming, its utility in constructing more complex molecular architectures makes it a valuable compound for researchers and drug development professionals. This guide provides a comprehensive technical overview, grounded in established chemical principles, to elucidate the properties, synthesis, applications, and safe handling of this versatile building block. As a Senior Application Scientist, the intent is not merely to present data, but to offer a narrative that explains the causality behind the protocols and the strategic value of this molecule in the landscape of chemical R&D.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. This compound is a liquid at room temperature.[2] Its key identifiers and properties are summarized below, compiled from various chemical suppliers and databases. The consistency of these values across reputable sources underscores their reliability.

| Property | Value | Source(s) |

| CAS Number | 50604-00-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| Purity | Typically ≥95% | [1][4][5] |

| Physical Form | Liquid | [2] |

| SMILES | CCC1=CC(C(=O)OC)=CC=C1 | [1][4] |

| InChI Key | YMVGYYSDIIIVKV-UHFFFAOYSA-N | [2][5] |

| Storage | 2-8°C or Room Temperature | [1][4] |

Synthesis: The Fischer-Speier Esterification Approach

The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of 3-ethylbenzoic acid with methanol. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its use of readily available starting materials.

Mechanistic Rationale

The choice of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is critical. The reaction mechanism hinges on the protonation of the carbonyl oxygen of 3-ethylbenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. This step is the causal driver for the reaction's success; without the catalyst, the reaction would proceed at an impractically slow rate. The subsequent elimination of a water molecule yields the ester. The entire process is an equilibrium, which is why an excess of one reagent (typically the less expensive methanol) is used to drive the reaction towards the product, an application of Le Chatelier's principle.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Laboratory Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethylbenzoic acid (0.1 mol, 15.02 g) and methanol (100 mL).

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done with caution.

-

Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Causality Insight: This step is crucial to remove the sulfuric acid catalyst and any unreacted 3-ethylbenzoic acid, which is deprotonated to its water-soluble sodium salt.[8]

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. Analytical data for verification is often available from commercial suppliers.[9]

Applications in Research and Drug Development

This compound's primary value lies in its role as a versatile building block.[1] The ester and ethyl functionalities on the benzene ring offer distinct points for chemical modification, making it a valuable starting point for the synthesis of more elaborate molecules.

-

Medicinal Chemistry: The substituted benzoate scaffold is a common motif in pharmacologically active compounds. The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol. The ethyl group can be a site for further functionalization or can serve to modulate the lipophilicity of a target molecule.

-

Materials Science: Aromatic esters are precursors to polymers and other advanced materials. The specific substitution pattern of this compound can be exploited to fine-tune the physical properties of these materials.

-

Agrochemicals: Similar to drug discovery, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules, where intermediates like this compound can play a foundational role.

Role as a Synthetic Intermediate

Caption: Potential synthetic pathways from this compound.

Safety, Handling, and Storage

GHS Hazard Information

| Hazard | Statement | Precautionary Codes | Source(s) |

| Skin Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313 | [4][10] |

| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [4][10] |

| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340, P312 | [4][10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Some suppliers recommend refrigerated storage (2-8°C) to ensure long-term stability.[1]

Conclusion

This compound (CAS: 50604-00-7) is more than a simple catalog chemical; it is an enabling tool for chemical innovation. Its straightforward synthesis via Fischer esterification, combined with the dual reactivity of its functional groups, makes it a reliable and valuable intermediate for researchers in medicinal chemistry, materials science, and beyond. A thorough understanding of its properties, synthetic rationale, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

-

Title: CAS No. 50604-00-7, this compound Source: 001CHEMICAL URL: [Link]

-

Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst Source: MDPI URL: [Link]

-

Title: Preparation of ethyl benzoate Source: PrepChem.com URL: [Link]

-

Title: What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Source: Quora URL: [Link]

- Title: Preparation method of methyl benzoate compound - Google Patents Source: Google Patents URL

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | 50604-00-7 [sigmaaldrich.com]

- 3. 001chemical.com [001chemical.com]

- 4. This compound 95% | CAS: 50604-00-7 | AChemBlock [achemblock.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. quora.com [quora.com]

- 7. prepchem.com [prepchem.com]

- 8. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 9. 50604-00-7|this compound| Ambeed [ambeed.com]

- 10. synquestlabs.com [synquestlabs.com]

Section 1: Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to Methyl 3-ethylbenzoate for Advanced Research

This guide provides an in-depth technical overview of this compound (CAS No. 50604-00-7), a key aromatic ester intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical properties, validated synthesis and analysis protocols, and contextual applications in modern organic chemistry.

This compound is a monosubstituted benzoate ester. Its structural characteristics—an ethyl group at the meta position relative to the methyl ester—confer specific reactivity and steric properties that make it a valuable building block in targeted synthesis.[1] Understanding its fundamental properties is the critical first step for its effective application.

The molecular weight of a compound is a foundational parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The molecular formula of this compound is C10H12O2.[1][2][3] Based on this, the calculated molecular weight is approximately 164.20 g/mol .[2][4]

A comprehensive summary of its key identifiers and properties is presented below.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Source(s) |

| Molecular Weight | 164.20 g/mol | [2][4] |

| Molecular Formula | C10H12O2 | [1][2][3] |

| CAS Number | 50604-00-7 | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CCC1=CC(=CC=C1)C(=O)OC | [1][3] |

| Purity (Typical) | ≥95% | [1][3][4] |

| Storage Temperature | 2-8 °C | [1] |

Section 2: Synthesis Protocol: Fischer-Speier Esterification

The most direct and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of 3-ethylbenzoic acid with methanol. This reaction is a classic example of nucleophilic acyl substitution, where methanol acts as the nucleophile and an acid catalyst is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Concentrated sulfuric acid is a common and effective catalyst for this process.[5][6]

Causality in Experimental Design:

-

Excess Methanol: Methanol serves as both a reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side (the ester), maximizing the yield according to Le Châtelier's principle.

-

Acid Catalyst: The reaction is extremely slow without a strong acid catalyst. The catalyst protonates the carbonyl group of the carboxylic acid, making it significantly more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5]

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy and ensures the reaction proceeds at a reasonable rate.

-

Neutralization & Extraction: Post-reaction, the mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) to quench the acid catalyst and remove any unreacted carboxylic acid.[6] Ethyl acetate is a common extraction solvent due to its immiscibility with water and its ability to effectively dissolve the target ester.

Step-by-Step Laboratory Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 3-ethylbenzoic acid (1.0 eq).

-

Add an excess of methanol (e.g., 10-20 eq), which also acts as the solvent.

-

Slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.

-

Purify the crude ester by vacuum distillation to obtain pure this compound.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount for its use in subsequent research, particularly in drug development. A multi-technique approach ensures a comprehensive and trustworthy characterization.[7] The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS) for purity and identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To assess purity and confirm molecular weight. The GC separates volatile components, and the MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

-

Protocol Outline:

-

Column: A non-polar column (e.g., DB-5ms or HP-5ms).

-

Injector Temp: ~250 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a higher temperature (e.g., 280 °C).

-

Expected Result: A major peak corresponding to the retention time of the product. The mass spectrum for this peak should show a molecular ion [M]+ at m/z ≈ 164.2.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

-

Purpose: To provide unambiguous structural confirmation by mapping the hydrogen and carbon atoms in the molecule.

-

Protocol Outline:

-

Solvent: Deuterated chloroform (CDCl₃).

-

Expected ¹H NMR Signals: Distinct signals for the aromatic protons, the methyl ester protons (-OCH₃), and the ethyl group protons (-CH₂- and -CH₃), with characteristic chemical shifts, splitting patterns, and integrations.

-

Expected ¹³C NMR Signals: Resonances for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons. Spectroscopic data for this compound can be found in specialized databases.[8][9]

-

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To provide precise quantitative data on the purity of the sample.

-

Protocol Outline:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

-

Detector: UV detector set to a wavelength where the aromatic ring absorbs (e.g., ~230 nm).

-

Expected Result: A single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.

-

Section 4: Applications in Medicinal Chemistry and Drug Development

This compound is primarily utilized as an intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The substitution pattern on the aromatic ring is a key feature that medicinal chemists exploit to modulate a molecule's biological activity and pharmacokinetic properties.

The inclusion of small alkyl groups like methyl and ethyl can significantly impact a drug candidate's profile.[10] These groups can:

-

Enhance Binding Affinity: The ethyl group can occupy a specific hydrophobic pocket in a target protein or enzyme, increasing binding affinity and potency.

-

Modulate Metabolism: Alkyl groups can block sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of a drug.[10]

-

Improve Physicochemical Properties: The overall lipophilicity of a molecule can be fine-tuned by adding alkyl groups, which affects properties like solubility and membrane permeability.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions can be inferred from structurally related aromatic esters like ethyl 3-methylbenzoate and methyl benzoate.[11][12][13]

-

Hazards: May cause skin, eye, and respiratory irritation.[13][14] It is a combustible liquid.[15]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13] Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended storage is often refrigerated (2-8 °C) to ensure long-term stability.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Section 6: References

-

CAS No. 50604-00-7, this compound. 001CHEMICAL. [Link]

-

Ethyl m-methylbenzoate. NIST WebBook. [Link]

-

ethyl 3-methyl benzoate, 120-33-2. The Good Scents Company. [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Quora. [Link]

-

Methyl Benzoate. PubChem - NIH. [Link]

-

The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Medium. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]

-

Preparation of ethyl benzoate. PrepChem.com. [Link]

-

[Application of methyl in drug design]. PubMed. [Link]

-

Preparation method of methyl benzoate compound. Google Patents.

-

Methyl Benzoate: A Crucial Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. 001chemical.com [001chemical.com]

- 3. This compound 95% | CAS: 50604-00-7 | AChemBlock [achemblock.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. quora.com [quora.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 50604-00-7|this compound|BLD Pharm [bldpharm.com]

- 9. 50604-00-7|this compound| Ambeed [ambeed.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl 3-methylbenzoate - Safety Data Sheet [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. Page loading... [wap.guidechem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to Methyl 3-ethylbenzoate: Synthesis, Characterization, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the fundamental properties, synthesis, and analytical characterization of this compound, a key intermediate in modern organic synthesis. Furthermore, it explores the molecule's reactivity profile and its utility as a foundational building block in the synthesis of complex molecular architectures relevant to medicinal chemistry.

In the landscape of organic synthesis and drug discovery, the strategic value of versatile, well-characterized building blocks cannot be overstated. This compound (CAS No. 50604-00-7) is one such molecule. As a simple aromatic ester, it offers a unique combination of functional handles—an activatable aromatic ring and a modifiable ester group—that make it a valuable precursor for more complex molecular structures.[1] Its utility spans from fundamental chemical research to the development of advanced materials and, most critically, to the synthesis of novel pharmaceutical agents.[1] This guide provides an in-depth examination of its core properties, a field-proven protocol for its synthesis, detailed analytical characterization, and an expert perspective on its synthetic applications.

Core Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application in research. This compound is a colorless liquid at room temperature. Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 50604-00-7 | [2][3] |

| Chemical Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Appearance | Colorless Liquid | Inferred from analogs |

| Purity | Typically ≥95% | [2] |

| SMILES | CCC1=CC(C(=O)OC)=CC=C1 | [1][2] |

Synthesis: The Fischer-Speier Esterification Approach

The most reliable and scalable method for preparing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3-ethylbenzoic acid with methanol.[4][5] The reaction is an equilibrium process; therefore, to ensure a high yield, the equilibrium must be shifted towards the product.[5][6] This is typically achieved by using an excess of the alcohol (methanol) and/or by removing the water byproduct as it is formed.[5]

Reaction Mechanism

The causality behind this synthesis is a classic acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several distinct, reversible steps:[5][7]

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 3-ethylbenzoic acid. This dramatically increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[5][6]

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the former methanol hydroxyl group) to one of the original carboxyl hydroxyl groups. This turns a poor leaving group (-OH) into an excellent leaving group (H₂O).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

-

Deprotonation: The protonated ester is deprotonated by a weak base in the medium (e.g., another molecule of methanol or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final ester product, this compound.

The entire mechanistic pathway is visualized in the diagram below.

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning checkpoints and characterization steps are included to confirm the reaction's progress and the final product's identity and purity.

Reagents & Equipment:

-

3-ethylbenzoic acid (1.0 eq)

-

Anhydrous Methanol (≥20 eq, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Round-bottom flask, reflux condenser, heating mantle

-

Separatory funnel, rotary evaporator, standard glassware

-

TLC plates (silica gel), appropriate developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3-ethylbenzoic acid in a significant excess of anhydrous methanol (e.g., for 10g of acid, use ~150 mL of methanol).

-

Catalyst Addition: While stirring the solution in an ice bath, slowly add concentrated sulfuric acid dropwise. Causality Note: This exothermic addition must be done carefully to prevent uncontrolled heating.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 3-5 hours. Self-Validation Point: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture should show the disappearance of the starting material spot (3-ethylbenzoic acid) and the appearance of a new, less polar product spot (the ester).

-

Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Aqueous Workup: Dilute the residue with diethyl ether (or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine. Causality Note: The bicarbonate wash is critical. Effervescence (CO₂ evolution) will be observed until all acid is neutralized.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Final Purification: Remove the extraction solvent via rotary evaporation to yield the crude product. For high-purity applications, the crude oil can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the Synthesis and Purification of this compound.

Characterization and Quality Control: The Spectroscopic Signature

Confirming the identity and purity of the synthesized molecule is paramount. The following sections describe the expected spectroscopic data for this compound based on fundamental principles and data from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

-

Aromatic Region (δ 7.2-8.0 ppm): Four protons will be present in this region. Due to the meta-substitution pattern, a complex multiplet is expected. The proton between the two substituents (at C2) will likely appear as a singlet or a finely split triplet around δ 7.8-7.9 ppm. The other three aromatic protons will appear as multiplets between δ 7.2 and 7.5 ppm.

-

Methyl Ester Singlet (δ ~3.9 ppm): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Ethyl Group (δ 1.2-2.8 ppm): The ethyl group will present a classic quartet and triplet pattern. The methylene protons (-CH₂-) will appear as a quartet around δ 2.7 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet around δ 1.2 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (δ ~167 ppm): The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons (δ 125-145 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon attached to the ethyl group (C3) will be around δ 144 ppm, while the carbon attached to the ester group (C1) will be around δ 130 ppm.

-

Methyl Ester Carbon (δ ~52 ppm): The carbon of the -OCH₃ group.

-

Ethyl Group Carbons (δ ~29 ppm and ~15 ppm): The -CH₂- carbon will be around δ 29 ppm, and the terminal -CH₃ carbon will be further upfield around δ 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

-

C=O Stretch (Strong, ~1720 cm⁻¹): A very strong, sharp absorption band characteristic of the ester carbonyl group.

-

C-O Stretches (Strong, ~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹): Two distinct stretches corresponding to the C(=O)-O and O-CH₃ bonds of the ester linkage.

-

sp² C-H Stretches (Medium, >3000 cm⁻¹): Absorptions corresponding to the C-H bonds on the aromatic ring.

-

sp³ C-H Stretches (Medium, <3000 cm⁻¹): Absorptions for the C-H bonds of the ethyl and methyl groups.

Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 164. The most characteristic fragmentation pattern for benzoate esters is the loss of the alkoxy group.

-

Molecular Ion [M]⁺: m/z = 164

-

Base Peak [M-OCH₃]⁺: m/z = 133 (loss of the methoxy radical)

-

[C₇H₇]⁺: m/z = 91 (tropylium ion, from further fragmentation of the benzoyl cation)

Reactivity Profile and Synthetic Utility in Drug Development

This compound is not merely a stable compound but a versatile intermediate whose functional groups can be selectively manipulated.[1] This reactivity is central to its role in building the complex scaffolds required for modern drug candidates.

Reactions at the Ester Functional Group

The ester moiety is a gateway to several other functional groups:[8]

-

Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH) followed by acidic workup readily cleaves the ester to regenerate the parent carboxylic acid (3-ethylbenzoic acid). This is useful for deprotection or for converting the ester to an acid for subsequent coupling reactions (e.g., amide bond formation).

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-ethylphenyl)methanol. This two-step conversion from a carboxylic acid to an alcohol is often more efficient than direct reduction of the acid.

-

Grignard Reaction: Reaction with excess Grignard reagents (R-MgBr) allows for the installation of two identical 'R' groups, converting the ester into a tertiary alcohol. This is a powerful carbon-carbon bond-forming reaction.

Reactions on the Aromatic Ring

The existing substituents direct the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The ethyl group is an ortho-, para-director, while the methyl ester group is a meta-director. Their combined influence makes positions 2, 4, and 6 the most likely sites for further substitution, offering pathways to polysubstituted aromatic compounds.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound 95% | CAS: 50604-00-7 | AChemBlock [achemblock.com]

- 3. 001chemical.com [001chemical.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Methyl 3-ethylbenzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 3-ethylbenzoate

This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information for experimental design, safety assessment, and material characterization. This document synthesizes available data, outlines standard experimental methodologies for property determination, and offers insights into the practical application of this knowledge.

Introduction to this compound

This compound (CAS No. 50604-00-7) is an organic compound classified as a benzoate ester.[1] Its structure consists of a benzene ring substituted with an ethyl group at the meta-position (position 3) and a methyl ester group. Its molecular formula is C₁₀H₁₂O₂ and it has a molecular weight of approximately 164.20 g/mol .[1][2] This compound serves as a building block in organic synthesis.[2]

It is critical to distinguish this compound from its structural isomer, ethyl 3-methylbenzoate (CAS No. 120-33-2), as their physical properties differ. While data for this compound is limited, the properties of its isomer are well-documented and are presented here for comparative context.

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in various experimental and environmental conditions. These properties are essential for purification, formulation, and reaction setup.

Summary of Physicochemical Data

The following table summarizes the key physical properties for this compound and its isomer, ethyl 3-methylbenzoate.

| Property | This compound (CAS 50604-00-7) | Ethyl 3-methylbenzoate (CAS 120-33-2) |

| Molecular Formula | C₁₀H₁₂O₂[1][2] | C₁₀H₁₂O₂[3][4] |

| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol [4][5] |

| Appearance | Data not available | Colorless to light yellow liquid[3][6] |

| Boiling Point | Data not available | 110 °C at 20 mmHg (27 hPa)[3][6][7] |

| Density | Data not available | 1.03 g/mL at 25 °C[3][5][7] |

| Refractive Index | Data not available | 1.5055 - 1.5075 at 20 °C[5][6][7] |

| Flash Point | Data not available | 101 °C (closed cup)[3][6][7] |

| Water Solubility | Data not available | Estimated at 233.3 mg/L at 25 °C[8] |

| LogP (o/w) | Data not available | 3.285 (estimated)[5][8] |

Detailed Property Analysis

-

Molecular Identity:

-

Boiling Point: The boiling point is a critical parameter for purification by distillation. For the isomer ethyl 3-methylbenzoate, the boiling point is reported as 110 °C under reduced pressure (20 mmHg), indicating it is a relatively high-boiling liquid at atmospheric pressure.[3][6][7] The choice to measure boiling point under vacuum is a standard technique to prevent thermal decomposition of the organic ester at higher temperatures.

-

Density: The density of ethyl 3-methylbenzoate is 1.03 g/mL at 25 °C, slightly denser than water.[3][5][7] This value is crucial for converting between mass and volume and for calculations in fluid dynamics or reaction stoichiometry.

-

Refractive Index (n_D): The refractive index is a measure of how light propagates through a substance and is a valuable, quickly measured indicator of purity. For ethyl 3-methylbenzoate, the refractive index is reported in the range of 1.5055 to 1.5075 at 20 °C, measured using the sodium D-line (589 nm).[5][6][7]

-

Solubility: Ethyl 3-methylbenzoate is soluble in alcohol and has very limited solubility in water.[8] This amphiphilic character, with a polar ester group and a nonpolar substituted benzene ring, is typical for such aromatic esters and governs its partitioning behavior in solvent extraction and chromatography.

Spectral Data for Structural Confirmation

While not physical properties in the classical sense, spectral data are indispensable for confirming the identity and purity of a chemical substance.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a primary tool for structural elucidation. While a spectrum for this compound is not available in the searched literature, spectra for related compounds like ethyl 3-methylbenzoate are accessible and can be used as a reference for interpreting the expected chemical shifts and splitting patterns of the aromatic and aliphatic protons.[10]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight. The NIST Chemistry WebBook contains mass spectrometry data for the isomer ethyl 3-methylbenzoate, which can be valuable for developing analytical methods.[4]

Experimental Determination of Physical Properties

The trustworthiness of physical property data relies on robust and validated experimental protocols. Below are standard methodologies for determining key properties discussed in this guide.

Protocol 1: Boiling Point Determination via Simple Distillation

This method is used to determine the boiling point of a liquid at a given pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

Methodology:

-

Preparation: A small volume of the sample (e.g., this compound) is placed into a round-bottom flask with a few boiling chips to ensure smooth boiling.

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of the flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Heating: The flask is heated gently.

-

Observation & Recording: The temperature is recorded when it stabilizes as the liquid boils and the first drop of condensate is collected in the receiving flask. The ambient atmospheric pressure is also recorded using a barometer. For vacuum distillation, the system pressure is recorded.

Causality: Measuring the boiling point under vacuum is often necessary for high-boiling or thermally sensitive compounds to avoid degradation. The observed boiling point is pressure-dependent and can be corrected to standard pressure using a nomograph if needed.

Caption: Boiling Point Determination Workflow.

Protocol 2: Refractive Index Measurement

The refractive index is determined using an Abbe refractometer, which measures the critical angle of refraction of the sample.

Methodology:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Temperature Control: The prisms of the refractometer are brought to a constant temperature (commonly 20°C or 25°C) using a circulating water bath, as refractive index is temperature-dependent.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.

-

Measurement: The prisms are closed, and the user looks through the eyepiece, adjusting the control knob until the light and dark fields converge into a sharp line that aligns with the crosshairs.

-

Data Acquisition: The refractive index value is read directly from the instrument's calibrated scale.

Causality: Precise temperature control is paramount for accuracy, as the density of the liquid, and thus its refractive index, changes with temperature. This provides a self-validating system; inconsistent readings often point to temperature fluctuations or sample impurity.

Caption: Refractive Index Measurement Workflow.

Safety, Handling, and Storage

Proper handling and storage are essential for laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: this compound is classified with the GHS07 pictogram (Warning).[2]

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

-

Precautionary Measures & First Aid:

-

Handling: Use only in a well-ventilated area. Avoid breathing vapors or mists. Wear protective gloves, clothing, and eye/face protection.[2] Wash hands thoroughly after handling.[6]

-

Skin Contact: Immediately wash with soap and plenty of water. If irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Inhalation: Move the person to fresh air. If required, provide artificial respiration.

-

-

Storage:

-

Store in a cool, dry place in a tightly sealed container. Some suppliers recommend storage at room temperature, while others suggest 2-8°C.[2] Researchers should consult the supplier-specific recommendation.

-

Conclusion

This compound is a valuable chemical intermediate. While comprehensive experimental data on its physical properties are not widely published, an understanding can be derived from its chemical structure and comparison with its well-characterized isomer, ethyl 3-methylbenzoate. The standard protocols for determining boiling point and refractive index provide a framework for researchers to characterize this compound in their own laboratories. Adherence to safety protocols is mandatory when handling this substance due to its irritant nature.

References

-

The Good Scents Company. (n.d.). ethyl 3-methyl benzoate, 120-33-2. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Desoxyanisoin. In NIST Chemistry WebBook. Retrieved from [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet - Ethyl benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Benzoate. In PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl m-methylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2017). Refractive index of ethyl benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 50604-00-7, this compound. Retrieved from [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. This compound 95% | CAS: 50604-00-7 | AChemBlock [achemblock.com]

- 3. Ethyl 3-methylbenzoate - Safety Data Sheet [chemicalbook.com]

- 4. Ethyl m-methylbenzoate [webbook.nist.gov]

- 5. Ethyl 3-methylbenzoate | 120-33-2 [chemicalbook.com]

- 6. Ethyl 3-methylbenzoate | 120-33-2 [amp.chemicalbook.com]

- 7. 120-33-2 CAS MSDS (Ethyl 3-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Ethyl 3-methylbenzoate(120-33-2) 1H NMR spectrum [chemicalbook.com]

A Spectroscopic Guide to Methyl 3-Ethylbenzoate: In-Depth Analysis and Methodologies

This technical guide provides a comprehensive overview of the spectroscopic properties of methyl 3-ethylbenzoate (CAS 50604-00-7), a valuable organic intermediate in various research and development applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key spectroscopic techniques for the structural elucidation and characterization of this compound. Given the limited availability of public domain experimental spectra for this compound, this guide will leverage predicted spectroscopic data, offering a robust framework for analysis and interpretation.

Introduction to this compound

This compound is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Its structure, featuring a benzene ring substituted with a methyl ester and an ethyl group at the meta position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is essential to avoid overwhelming the sample signals.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[1][2]

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for obtaining high-resolution spectra.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

| Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~7.85 | s | 1H | Ar-H (H2) |

| ~7.80 | d | 1H | Ar-H (H6) |

| ~7.45 | d | 1H | Ar-H (H4) |

| ~7.35 | t | 1H | Ar-H (H5) |

| ~3.90 | s | 3H | -OCH₃ |

| ~2.70 | q | 2H | -CH₂CH₃ |

| ~1.25 | t | 3H | -CH₂CH₃ |

Interpretation:

-

Aromatic Protons (7.3-7.9 ppm): The four protons on the benzene ring are in different chemical environments and will appear as distinct signals in the aromatic region. The proton at the 2-position (H2), being between the two substituents, is expected to be a singlet. The protons at positions 4, 5, and 6 will show splitting patterns (doublet, triplet, doublet) due to coupling with their neighbors.

-

Methyl Ester Protons (~3.90 ppm): The three protons of the methyl ester group (-OCH₃) are chemically equivalent and do not have any neighboring protons to couple with, thus they will appear as a sharp singlet.

-

Ethyl Group Protons: The ethyl group gives rise to two signals. The two methylene protons (-CH₂CH₃) at approximately 2.70 ppm will appear as a quartet due to coupling with the three neighboring methyl protons. The three methyl protons (-CH₂CH₃) at around 1.25 ppm will appear as a triplet due to coupling with the two neighboring methylene protons.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental procedure for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the low natural abundance of the ¹³C isotope.[4]

-

Spectrometer Setup: The spectrometer is tuned to the resonance frequency of ¹³C.

-

Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons. This results in a spectrum where each unique carbon atom appears as a single line.[4][5] A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

-

Data Processing: The data is processed using a Fourier transform and phasing.

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

| Chemical Shift (ppm) (Predicted) | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~144 | Ar-C (C3) |

| ~131 | Ar-C (C1) |

| ~130 | Ar-CH (C5) |

| ~128 | Ar-CH (C6) |

| ~127 | Ar-CH (C4) |

| ~126 | Ar-CH (C2) |

| ~52 | -OCH₃ |

| ~29 | -CH₂CH₃ |

| ~15 | -CH₂CH₃ |

Interpretation:

-

Carbonyl Carbon (~167 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field.

-

Aromatic Carbons (126-144 ppm): The six aromatic carbons are in different electronic environments, giving rise to six distinct signals. The carbon atom attached to the ethyl group (C3) and the carbon attached to the ester group (C1) are quaternary and will have different chemical shifts compared to the protonated aromatic carbons.

-

Methyl Ester Carbon (~52 ppm): The carbon of the methyl ester group appears in the expected region for an sp³ carbon attached to an oxygen atom.

-

Ethyl Group Carbons: The methylene carbon (-CH₂CH₃) at approximately 29 ppm and the methyl carbon (-CH₂CH₃) at around 15 ppm are in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)

For a liquid sample like this compound, the following FT-IR methods are common:

-

Neat Liquid (Salt Plates):

-

Place a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR):

-

Place a drop of the liquid sample directly onto the ATR crystal.

-

Acquire the spectrum. This method is often preferred for its simplicity and minimal sample preparation.[6]

-

Caption: Workflow for FT-IR Spectroscopy of a Liquid Sample.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2970-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

Interpretation:

-

C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will be evident from the stretching vibrations just above and below 3000 cm⁻¹, respectively.

-

Carbonyl Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is the most characteristic signal for the ester carbonyl group.

-

Aromatic C=C Stretching: The absorptions in the 1600-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretching: A strong band around 1250 cm⁻¹ corresponds to the stretching of the C-O single bond of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A common method for analyzing volatile organic compounds like this compound is gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, which separates the components of the mixture. The separated this compound then enters the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•).[7][8]

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.[7]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Caption: Workflow for EI-Mass Spectrometry.

Predicted Mass Spectrum Data and Interpretation

The EI mass spectrum of this compound is expected to show the following key ions:

| m/z (Predicted) | Ion Identity |

| 164 | [M]⁺• (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 135 | [M - OCH₃]⁺ |

| 133 | [M - CH₂CH₃]⁺ |

| 119 | [C₆H₄C(O)]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion (m/z 164): The peak corresponding to the molecular weight of the compound should be observed, confirming the molecular formula.

-

Loss of Methyl Radical (m/z 149): Fragmentation of the ethyl group can lead to the loss of a methyl radical.

-

Loss of Methoxy Radical (m/z 135): Cleavage of the ester group can result in the loss of a methoxy radical (•OCH₃).

-

Loss of Ethyl Radical (m/z 133): Loss of the entire ethyl group as a radical is a likely fragmentation pathway.

-

Benzoyl Cation (m/z 119): A common fragment for ethyl-substituted benzoic acid esters.

-

Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl group, formed through rearrangement.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of this compound. While experimental data is not widely available, the predicted spectra and their interpretations presented in this guide offer a solid foundation for the identification and characterization of this compound. The detailed experimental protocols also serve as a valuable resource for researchers working with this and similar molecules. It is always recommended to confirm the identity of a compound through a combination of these techniques for unambiguous structural elucidation.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

JASCO. (2021, July 16). Tips of FTIR measurement (NIR measurement by liquid sampling using a hematocrit capillary). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl m-toluate. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Filo. (2025, April 12). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... Retrieved from [Link]

-

NIST. (n.d.). Ethyl m-methylbenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

(n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Scribd. (n.d.). 1H NMR Spectroscopy Basics. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

-

Brainly. (2023, November 9). [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Retrieved from [Link]

-

(n.d.). Running 13C spectra. Retrieved from [Link]

-

(n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

(n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-methyl benzoate, 120-33-2. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

-

Reddit. (2018, December 2). H-NMR Help!. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Ethyl o-methylbenzoate. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

The Foundational Principles of Structural Elucidation via NMR

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of Methyl 3-ethylbenzoate

This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore the fundamental principles of NMR, outline a robust experimental protocol for data acquisition, and conduct a comprehensive analysis of the resulting spectra to achieve full structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique that probes the magnetic properties of atomic nuclei to reveal the structure, dynamics, and chemical environment of molecules.[1] The power of NMR lies in its ability to provide detailed information through three key parameters:

-

Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard reference (typically Tetramethylsilane, TMS).[2] This value, measured in parts per million (ppm), is highly sensitive to the local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups cause shielding and an upfield shift (lower ppm).[2]

-

Integration: The area under an NMR signal is directly proportional to the number of nuclei responsible for that signal. In ¹H NMR, this allows for the determination of the relative ratio of protons in different chemical environments.

-

Spin-Spin Coupling (J-coupling): This phenomenon arises from the magnetic interaction between non-equivalent nuclei, typically through 2-3 chemical bonds.[3] It splits a single resonance into a multiplet (e.g., doublet, triplet, quartet), and the pattern of splitting reveals the number of neighboring nuclei. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).[3]

Experimental Protocol: A Self-Validating System for High-Quality Data Acquisition

The integrity of any spectral analysis is predicated on the quality of the initial data. A meticulously executed experimental protocol is a self-validating system that ensures reproducibility and accuracy.

Sample Preparation

-

Analyte & Solvent Selection: Weigh approximately 5-20 mg of high-purity this compound for ¹³C NMR (1-5 mg is often sufficient for ¹H NMR).[4] Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and are used by the spectrometer's lock system to stabilize the magnetic field.[5]

-

Homogenization and Filtration: Ensure the sample is fully dissolved. Any suspended particulate matter can severely degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[4] Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

-

Tube and Cap Integrity: Use only clean, dry NMR tubes free from scratches or chips.[6] Contaminants can introduce spurious signals, while imperfections in the glass can distort the magnetic field. After use, tubes should be thoroughly cleaned with appropriate solvents (e.g., acetone followed by deionized water) and dried completely.[4]

Spectrometer Setup & Data Acquisition

-

Instrument Insertion: Carefully place the NMR tube into a spinner turbine and use a depth gauge to ensure the sample is positioned correctly within the sensitive volume of the NMR probe.[7]

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The "shimming" process then optimizes the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Standard acquisition parameters for ¹H NMR include setting the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[4]

-

Data Processing: The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform (FT).[8] Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shift scale to the TMS signal (δ = 0.00 ppm).[9]

Spectral Analysis of this compound

The following analysis is based on a predicted spectrum, a standard and reliable method for structural elucidation in the absence of readily available experimental data for this specific molecule.

Caption: Structure of this compound with Proton Labels.

¹H NMR Spectrum Analysis (Predicted, 400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to its seven unique proton environments.

-

Aromatic Protons (δ 7.20 - 7.90 ppm): The four protons on the benzene ring are in different chemical environments and give rise to signals in the characteristic aromatic region of 6.5-8.0 ppm.[10]

-

H-b & H-c (δ ~7.85 ppm, 2H, multiplet): These two protons are ortho to the electron-withdrawing ester group, which deshields them significantly, shifting them the furthest downfield. They appear as a multiplet due to coupling with their neighbors.

-

H-e (δ ~7.45 ppm, 1H, multiplet): This proton is meta to the ester and ortho to the ethyl group. Its chemical shift is intermediate.

-

H-d (δ ~7.30 ppm, 1H, triplet): This proton is situated between the two other aromatic protons and is expected to appear as a triplet due to coupling with two equivalent neighbors.

-

-

Methyl Ester Protons (H-a, δ ~3.90 ppm, 3H, singlet): The three protons of the methyl ester group (-COOCH₃) are highly deshielded by the adjacent electronegative oxygen atom. As they have no neighboring protons, their signal is a sharp singlet.

-

Ethyl Group Protons (H-f, δ ~2.70 ppm, 2H, quartet): These benzylic methylene protons (-CH₂-) are deshielded by the aromatic ring.[10] Their signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The typical coupling constant (³J) for alkyl groups is around 7 Hz.[3]

-

Ethyl Group Protons (H-g, δ ~1.25 ppm, 3H, triplet): These methyl protons (-CH₃) are in a standard aliphatic environment. Their signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3), with the same coupling constant (~7 Hz) as the quartet.

¹³C NMR Spectrum Analysis (Predicted, 100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O, δ ~167 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield, typically in the 160-180 ppm range.[11]

-

Aromatic Carbons (δ 127 - 145 ppm): The six carbons of the benzene ring resonate in the aromatic region (120-150 ppm).[12]

-

C-3 (δ ~145 ppm): The carbon bearing the ethyl group is a quaternary carbon and is shifted downfield due to substitution.

-

C-1 (δ ~130 ppm): The quaternary carbon attached to the ester group.

-

Aromatic CH Carbons (δ 127 - 134 ppm): The four remaining aromatic carbons (C-2, C-4, C-5, C-6) will appear in this range. Precise assignment often requires more advanced 2D NMR techniques.

-

-

Methyl Ester Carbon (-OCH₃, δ ~52 ppm): This carbon is attached to an electronegative oxygen, shifting it downfield into the 50-65 ppm range.[13]

-

Ethyl Group Methylene Carbon (-CH₂-, δ ~29 ppm): The benzylic carbon is slightly deshielded by the aromatic ring.

-

Ethyl Group Methyl Carbon (-CH₃, δ ~15 ppm): This carbon appears in the typical upfield aliphatic region (10-30 ppm).

Data Summary

The predicted NMR data for this compound is summarized below for clarity and quick reference.

| ¹H NMR Data | ||||

| Label | Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity |

| H-b, H-c | Ar-H (ortho to -COOMe) | ~7.85 | 2H | Multiplet |

| H-e | Ar-H | ~7.45 | 1H | Multiplet |

| H-d | Ar-H | ~7.30 | 1H | Triplet |

| H-a | -COOCH₃ | ~3.90 | 3H | Singlet |

| H-f | -CH₂CH₃ | ~2.70 | 2H | Quartet |

| H-g | -CH₂CH₃ | ~1.25 | 3H | Triplet |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| C=O | ~167 |

| C-Ar (quaternary, C-Et) | ~145 |

| CH-Ar | ~134 |

| CH-Ar | ~129 |

| CH-Ar | ~128 |

| CH-Ar | ~127 |

| C-Ar (quaternary, C-COOMe) | ~130 |

| -OCH₃ | ~52 |

| -CH₂CH₃ | ~29 |

| -CH₂CH₃ | ~15 |

Workflow Visualization

The logical flow from sample to structure can be visualized as follows:

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of the predicted ¹H and ¹³C NMR spectra provides a self-consistent and unambiguous structural confirmation of this compound. Each signal's chemical shift, integration, and multiplicity corresponds directly to the unique electronic environment and connectivity of the nuclei within the molecule. This guide demonstrates the logical workflow—from meticulous sample preparation to detailed spectral interpretation—that underpins the power of NMR spectroscopy as a primary tool for chemical characterization in scientific research and development.

References

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

Filo. (2025, April 12). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1, 100–150 p.p.m. (four peaks), and 166.8 p.p.m. Retrieved from [Link]

-

Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-241. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Black Tom AI. (2025, November 3). The expected chemical shift range (in ppm) for the indicated carbon of ethyl benzoate is 200-220. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data, University of Wisconsin. Retrieved from [Link]

-

Chegg. (2019, October 17). The expected chemical shift range (in ppm) for the indicated carbon of ethyl benzoate is 160-180. Retrieved from [Link]

-

Chegg. (2021, April 21). Provide the 1H NMR data for methyl benzoate and methylpropangate. Retrieved from [Link]

-

AIP Publishing. (2016, December 28). Indirect NMR spin–spin coupling constants in diatomic alkali halides. Retrieved from [Link]

-

Li, C., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]

-

Slideshare. (n.d.). Spin spin coupling and coupling constant. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Retrieved from [Link]

Sources

- 1. Ethyl benzoate(93-89-0) 1H NMR [m.chemicalbook.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl 3-methylbenzoate(120-33-2) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. hmdb.ca [hmdb.ca]

- 8. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solved The expected chemical shift range (in ppm) for the | Chegg.com [chegg.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectrum of Methyl 3-ethylbenzoate

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique fundamental to the characterization of molecular structures. By measuring the absorption of infrared radiation by a sample, we can identify the vibrational modes of its constituent bonds. This guide provides a detailed interpretation of the infrared spectrum of methyl 3-ethylbenzoate, a disubstituted aromatic ester. For researchers, scientists, and professionals in drug development, understanding the nuances of an IR spectrum is crucial for structural elucidation, purity assessment, and reaction monitoring. This document will delve into the theoretical underpinnings of the observed spectral features, grounded in established spectroscopic principles and supported by authoritative references.

This compound possesses several key functional groups that give rise to a characteristic and interpretable IR spectrum: an ester group, a benzene ring with meta-substitution, and an ethyl substituent. Each of these components contributes distinct vibrational signatures, which we will dissect in detail.

Experimental Protocol: Acquiring the IR Spectrum

To ensure the integrity of the spectral data, a standardized experimental procedure is paramount. For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a highly effective and common method.[1][2]

Step-by-Step ATR-FTIR Protocol for a Liquid Sample

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[3][4]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the crystal itself.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Data Processing and Cleaning:

Self-Validating System and Causality

This protocol is self-validating because the acquisition of a clean background spectrum serves as an internal control. Any significant deviations in the baseline of the final spectrum would indicate improper background subtraction or contamination. The choice of ATR is deliberate for liquid samples as it provides high-quality, reproducible spectra with minimal sample preparation and circumvents the need for traditional transmission cells which can be more cumbersome to clean and are susceptible to interference from strong solvent absorption.[2][3]

Core Spectral Interpretation of this compound

The infrared spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups.

The Diagnostic Region (>1500 cm⁻¹)

This region is often the most informative for identifying key functional groups.

1. C-H Stretching Vibrations (3100-2850 cm⁻¹)

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of the benzene ring is indicated by one or more weak to medium absorption bands in this region, corresponding to the stretching of the C-H bonds on the aromatic ring.[5][6][7][8] These are typically observed at slightly higher wavenumbers than aliphatic C-H stretches.[5]

-